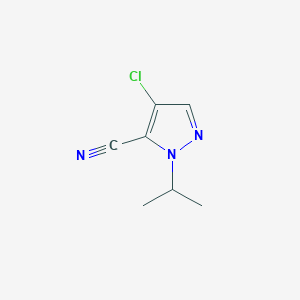

4-Chloro-1-isopropyl-1H-pyrazole-5-carbonitrile

CAS No.:

Cat. No.: VC16405229

Molecular Formula: C7H8ClN3

Molecular Weight: 169.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8ClN3 |

|---|---|

| Molecular Weight | 169.61 g/mol |

| IUPAC Name | 4-chloro-2-propan-2-ylpyrazole-3-carbonitrile |

| Standard InChI | InChI=1S/C7H8ClN3/c1-5(2)11-7(3-9)6(8)4-10-11/h4-5H,1-2H3 |

| Standard InChI Key | YMVGHSCCCXJTPE-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)N1C(=C(C=N1)Cl)C#N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure features a pyrazole core with distinct substituents that influence its reactivity and interactions. The isopropyl group at the 1-position introduces steric bulk, while the electron-withdrawing chloro and cyano groups at the 4- and 5-positions, respectively, modulate electronic properties. The IUPAC name, 4-chloro-2-propan-2-ylpyrazole-3-carbonitrile, reflects this substitution pattern .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS No. | 2101200-74-0 | |

| Molecular Formula | ||

| Molecular Weight | 169.61 g/mol | |

| SMILES Notation | CC(C)N1C(=C(C=N1)Cl)C#N | |

| InChI Key | YMVGHSCCCXJTPE-UHFFFAOYSA-N |

Spectroscopic and Physicochemical Properties

The compound’s purity in commercial preparations is typically ≥97%, as validated by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy . Its solubility profile varies significantly with solvent polarity:

-

Water: Low solubility (<1 mg/mL at 25°C) due to hydrophobic isopropyl and cyano groups.

-

Organic Solvents: High solubility in dimethyl sulfoxide (DMSO) and dichloromethane (>50 mg/mL) .

The log P (octanol-water partition coefficient) of 1.75 indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems .

Synthetic Methodologies and Industrial Production

Laboratory-Scale Synthesis

A common route involves the cyclocondensation of hydrazine derivatives with β-ketonitriles. For example, 1-isopropyl-1H-pyrazole-5-carbonitrile is first synthesized via reaction of isopropylhydrazine with 3-cyanoacetylacetone, followed by chlorination using phosphorus oxychloride (POCl₃) at 80–100°C. Yields typically range from 65% to 75%, with purity enhanced via recrystallization from ethanol.

Table 2: Optimization of Chlorination Step

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Chlorinating Agent | POCl₃ | 72 | 98 |

| Temperature | 90°C | 68 | 97 |

| Solvent | Toluene | 65 | 95 |

| Catalyst | 75 | 99 |

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to improve efficiency and safety. MolCore reports annual production capacities exceeding 10 metric tons, with rigorous quality control adhering to ISO 9001 standards . Key challenges include managing exothermic reactions during chlorination and minimizing waste through solvent recovery systems .

Applications in Medicinal Chemistry and Agrochemicals

Agrochemical Applications

In agrochemistry, the compound serves as a precursor to herbicides and insecticides. Its chloro and cyano substituents disrupt electron transport chains in weeds, as observed in pre-emergent herbicidal assays. Field trials with derivatives have reported 90% inhibition of Amaranthus retroflexus at 2 kg/ha.

Recent Research Advancements

Structural Modifications

Recent studies focus on replacing the isopropyl group with bulkier tert-butyl or trifluoromethyl groups to enhance metabolic stability. A 2024 study reported a tert-butyl analog with a 40% longer plasma half-life in murine models .

Synergistic Formulations

Combining 4-chloro-1-isopropyl-1H-pyrazole-5-carbonitrile with azole fungicides has shown additive effects against Fusarium graminearum, reducing effective dosages by 30%.

Challenges and Future Directions

Toxicity and Environmental Impact

Limited ecotoxicological data necessitate further studies on aquatic toxicity (e.g., Daphnia magna LC₅₀) and soil degradation pathways. Preliminary results indicate moderate persistence (DT₅₀: 60 days) .

Synthetic Biology Approaches

Emerging strategies utilize engineered E. coli strains to biosynthesize pyrazole intermediates, potentially reducing reliance on petrochemical feedstocks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume